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molecular formula C7H7Cl3N4 B8552366 4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No. B8552366
M. Wt: 253.5 g/mol
InChI Key: BCJYFPFJGKKBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515626

Procedure details

25.3 g of 2-amino-4-cyclopropyl-6-trichloromethyl-1,3,5-triazine are added to a solution of 10.8 g of sodium methylate in 50 ml of methanol, and the mixture is stirred at 60° C. for 80 minutes. There are added 300 ml of water, and the formed suspension is filtered. The filter residue is suspended twice in 100 ml of acetyl acetate each time, and again filtered. The organic phases are collected, dried over magnesium sulfate and concentrated by evaporation to thus obtain an oil, which crystallises when stirred up in ether. The yield is 6.7 g of the title compound, m.p. 158°-159° C.
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[N:5]=[C:4](C(Cl)(Cl)Cl)[N:3]=1.[CH3:15][O-:16].[Na+].O>CO>[NH2:1][C:2]1[N:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[N:5]=[C:4]([O:16][CH3:15])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)C1CC1)C(Cl)(Cl)Cl
Name
sodium methylate
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° C. for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the formed suspension is filtered
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
to thus obtain an oil, which
CUSTOM
Type
CUSTOM
Details
crystallises when
STIRRING
Type
STIRRING
Details
stirred up in ether

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
Smiles
NC1=NC(=NC(=N1)C1CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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